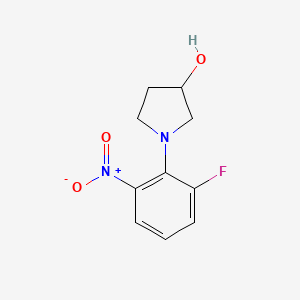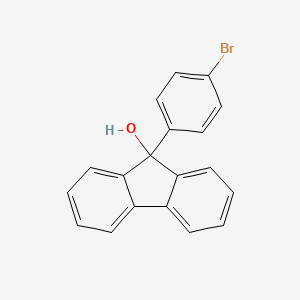![molecular formula C12H15N3O3S B14785003 1-[1-(Pyridin-2-yl)-4-sulfonatobutan-2-yl]imidazol-1-ium](/img/structure/B14785003.png)
1-[1-(Pyridin-2-yl)-4-sulfonatobutan-2-yl]imidazol-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pyridin-2-yl-methyl-3-sulfonatopropyl-imidazolium is a chemical compound with the molecular formula C12H15N3O3S and a molecular weight of 281.33 g/mol . This compound is known for its unique structure, which combines a pyridine ring, an imidazolium core, and a sulfonate group. It is used in various scientific research applications due to its versatile chemical properties.
Méthodes De Préparation
The synthesis of 1-pyridin-2-yl-methyl-3-sulfonatopropyl-imidazolium typically involves the following steps:
Formation of the imidazolium core: This is achieved by reacting imidazole with an appropriate alkylating agent under controlled conditions.
Introduction of the pyridine ring: The pyridine moiety is introduced through a nucleophilic substitution reaction, where the imidazolium core reacts with a pyridine derivative.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity.
Analyse Des Réactions Chimiques
1-Pyridin-2-yl-methyl-3-sulfonatopropyl-imidazolium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Pyridin-2-yl-methyl-3-sulfonatopropyl-imidazolium has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and polymerization reactions.
Biology: This compound is studied for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing into its potential use as a drug delivery agent, particularly for targeting specific cellular pathways.
Industry: It is used in the development of advanced materials, such as ionic liquids and conductive polymers.
Mécanisme D'action
The mechanism of action of 1-pyridin-2-yl-methyl-3-sulfonatopropyl-imidazolium involves its interaction with molecular targets such as enzymes and receptors. The imidazolium core can interact with negatively charged sites on proteins, while the sulfonate group enhances solubility and facilitates transport across cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
1-Pyridin-2-yl-methyl-3-sulfonatopropyl-imidazolium can be compared with other similar compounds, such as:
1-Methyl-3-sulfonatopropyl-imidazolium: Lacks the pyridine ring, resulting in different chemical properties and applications.
1-Pyridin-2-yl-methyl-imidazolium: Lacks the sulfonate group, affecting its solubility and reactivity.
3-Sulfonatopropyl-imidazolium: Lacks both the pyridine ring and the methyl group, leading to a simpler structure with different uses.
These comparisons highlight the unique combination of functional groups in 1-pyridin-2-yl-methyl-3-sulfonatopropyl-imidazolium, which contribute to its distinct properties and applications.
Propriétés
Formule moléculaire |
C12H15N3O3S |
|---|---|
Poids moléculaire |
281.33 g/mol |
Nom IUPAC |
3-(1H-imidazol-3-ium-3-yl)-4-pyridin-2-ylbutane-1-sulfonate |
InChI |
InChI=1S/C12H15N3O3S/c16-19(17,18)8-4-12(15-7-6-13-10-15)9-11-3-1-2-5-14-11/h1-3,5-7,10,12H,4,8-9H2,(H,16,17,18) |
Clé InChI |
QJQAWUBKMGIIBT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)CC(CCS(=O)(=O)[O-])[N+]2=CNC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Bis(5-bromopyridin-2-yl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B14784923.png)



![2-amino-N-methyl-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B14784956.png)







![2-[4,5-dihydroxy-2-[5-hydroxy-2-(hydroxymethyl)-6-[(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14785001.png)

